molecular formula C16H24N4O4S B2401515 Ethyl 4-(((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)amino)-4-oxobutanoate CAS No. 1234883-87-4

Ethyl 4-(((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)amino)-4-oxobutanoate

货号: B2401515
CAS 编号: 1234883-87-4
分子量: 368.45
InChI 键: KRJVEFRBAPPIDZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 4-(((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)amino)-4-oxobutanoate (CAS 1234883-87-4) is a synthetic organic compound of significant interest in medicinal chemistry research due to its hybrid structure incorporating key pharmacophoric elements. The molecule features three critical components: a piperidine ring, known for enhancing bioavailability and conformational flexibility in pharmaceuticals; a 4-methyl-1,2,3-thiadiazole moiety, a bioactive heterocycle often associated with diverse biological activities; and an ethyl 4-oxobutanoate ester, a polar group that can improve solubility or potentially act as a prodrug moiety . Research into similar structural classes indicates this compound exhibits promising biological activity, particularly in the realm of anticancer research. Studies have shown that derivatives containing piperidine and thiadiazole can demonstrate selective cytotoxic effects against various cancer cell lines, with some compounds inducing apoptosis in tumor cells while sparing normal cells, highlighting their potential as chemotherapeutic agents . Furthermore, the structural features suggest potential antimicrobial properties, as similar thiadiazole derivatives have been reported to disrupt microbial cell membranes or inhibit essential metabolic pathways in pathogens . The compound is supplied with a guaranteed high purity and is intended for use in advanced research and development applications. For Research Use Only. Not for human or veterinary diagnostics or therapeutic uses.

属性

IUPAC Name

ethyl 4-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methylamino]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O4S/c1-3-24-14(22)5-4-13(21)17-10-12-6-8-20(9-7-12)16(23)15-11(2)18-19-25-15/h12H,3-10H2,1-2H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJVEFRBAPPIDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NCC1CCN(CC1)C(=O)C2=C(N=NS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

Ethyl 4-(((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)amino)-4-oxobutanoate is a complex compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including anticancer properties, antimicrobial effects, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity. The presence of the thiadiazole ring is significant as it is known for various biological activities, including anticancer and antimicrobial effects. The molecular formula is C15H20N4O3SC_{15}H_{20}N_{4}O_{3}S, with a molecular weight of approximately 348.41 g/mol.

Case Studies and Research Findings

  • Thiadiazole Derivatives : Research has shown that thiadiazole derivatives exhibit significant cytotoxic properties against various cancer cell lines. For example, a study demonstrated that compounds containing the thiadiazole moiety were effective against lung cancer (A549), skin cancer (SK-MEL-2), and ovarian cancer (SK-OV-3) with IC50 values indicating potent activity .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves interactions with cellular targets such as tubulin. For instance, certain thiadiazole derivatives have been shown to inhibit tubulin polymerization, thereby disrupting mitotic processes in cancer cells .
  • SAR Analysis : A structure-activity relationship study highlighted that modifications on the thiadiazole ring significantly affect the compound's potency. Substituents at specific positions on the ring can enhance or diminish anticancer activity .

Antimicrobial Activity

The compound also displays promising antimicrobial properties. Thiadiazole derivatives have been reported to possess antibacterial and antifungal activities. For instance, compounds derived from ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate have shown effectiveness against various bacterial strains and fungi .

Summary of Biological Activities

Activity TypeDescriptionKey Findings
Anticancer Effective against multiple cancer cell linesSignificant cytotoxicity with varying IC50 values
Antimicrobial Exhibits antibacterial and antifungal propertiesEffective against various pathogens
Mechanism Inhibits tubulin polymerizationDisrupts mitosis in cancer cells

科学研究应用

Anticancer Activity

Research has indicated that compounds similar to Ethyl 4-(((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)amino)-4-oxobutanoate exhibit anticancer properties. For instance, derivatives containing piperidine and thiadiazole have shown selective cytotoxic effects against various cancer cell lines. A study demonstrated that such compounds could induce apoptosis in tumor cells while sparing normal cells, highlighting their potential as chemotherapeutic agents .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Similar thiadiazole derivatives have been reported to possess antibacterial and antifungal properties. Research indicates that these compounds may disrupt microbial cell membranes or inhibit essential metabolic pathways in pathogens .

Neurological Applications

Piperidine derivatives are often explored for their effects on the central nervous system. The incorporation of the thiadiazole moiety may enhance neuroprotective effects or modulate neurotransmitter systems. Preliminary studies suggest that compounds with similar structures could be beneficial in treating neurodegenerative diseases by reducing oxidative stress and inflammation .

Synthesis and Evaluation

A notable study synthesized this compound and evaluated its biological activity. The synthesis involved multi-step reactions, optimizing conditions to achieve high yields and purity. Biological assays demonstrated significant activity against cancer cell lines, supporting its potential as an anticancer agent .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Key Substituents/Modifications Potential Applications/Properties Evidence Source
Target Compound Piperidine + Thiadiazole + Ester 4-methyl-1,2,3-thiadiazole, ethyl oxobutanoate Underexplored; inferred bioactivity
Ethyl 4-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-3-oxobutanoate Thiadiazole-thio + Ester Amino-thiadiazole, thioether linkage Antimicrobial candidates (speculative)
Ethyl 4-{[(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]amino}piperidine-1-carboxylate Pyrazolo-pyrazine + Piperidine Methyl-pyrazolo, fused pyrazine ring Kinase inhibitors (hypothetical)
4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutanoic acid Piperazine + Oxobutanoic acid Benzodioxole, carboxylic acid (vs. ester) CNS-targeting prodrugs (speculative)

Key Structural and Functional Differences

  • Thiadiazole vs. Pyrazolo-Pyrazine: The thiadiazole group in the target compound may enhance hydrogen-bonding interactions compared to pyrazolo-pyrazine systems, influencing target selectivity .
  • Ester vs. Carboxylic Acid :

    • The ethyl ester in the target compound likely improves membrane permeability compared to the carboxylic acid analog in , which may require enzymatic hydrolysis for activation .
  • Piperidine vs.

常见问题

Q. What are the recommended synthetic routes for preparing Ethyl 4-(((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)amino)-4-oxobutanoate, and how can purity be optimized?

Methodological Answer: The compound is synthesized via multi-step organic reactions. A typical route involves:

Intermediate Preparation : Synthesis of 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride via thiadiazole ring formation under acidic conditions (e.g., H₂SO₄) .

Piperidine Functionalization : Reacting the thiadiazole carbonyl chloride with piperidin-4-ylmethanol to form the 1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidine intermediate .

Amide Coupling : Condensation of the intermediate with ethyl 4-aminobutanoate using carbodiimide coupling agents (e.g., EDC/HOBt) .
Purity Optimization :

  • Purify intermediates via column chromatography (silica gel, eluent: EtOAc/hexane).
  • Final product purity ≥98% confirmed by HPLC (C18 column, mobile phase: acetonitrile/water) and ¹H/¹³C NMR .

Q. How can the structural integrity of this compound be validated?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

  • ¹H/¹³C NMR : Confirm proton environments (e.g., piperidine CH₂ at δ 2.5–3.0 ppm, thiadiazole protons at δ 8.0–8.5 ppm) .
  • FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal packing and bond angles, particularly for the thiadiazole-piperidine junction .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to enhance this compound’s biological activity?

Methodological Answer: Design SAR studies by modifying key substituents:

  • Thiadiazole Substitution : Replace 4-methyl with electron-withdrawing groups (e.g., Cl, CF₃) to test antimicrobial potency .
  • Piperidine Modifications : Introduce bulky groups (e.g., benzyl) at the piperidine nitrogen to evaluate steric effects on target binding .
    Experimental Workflow :

Synthesize derivatives via parallel synthesis.

Screen against target enzymes (e.g., bacterial dihydrofolate reductase) using fluorescence-based assays .

Correlate IC₅₀ values with substituent electronic/steric parameters using QSAR models .

Q. How to resolve contradictory data in biological activity assays (e.g., variable IC₅₀ values across studies)?

Methodological Answer: Address discrepancies by standardizing protocols:

  • Cell Line Consistency : Use identical cell lines (e.g., HepG2 for cytotoxicity) and passage numbers .
  • Assay Conditions : Control pH (e.g., 7.4 for physiological relevance), temperature (37°C), and incubation time (24–48 hrs) .
  • Data Normalization : Include positive controls (e.g., doxorubicin for anticancer assays) and report activity relative to baseline .

Q. What strategies are effective for studying the compound’s mechanism of action in enzyme inhibition?

Methodological Answer: Combine computational and biochemical approaches:

  • Molecular Docking : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., COX-2 or kinase domains) .
  • Kinetic Studies : Perform Michaelis-Menten assays to determine inhibition type (competitive/non-competitive) .
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

Q. How can crystallization challenges for X-ray analysis be overcome?

Methodological Answer: Optimize crystallization conditions:

  • Solvent Screening : Test solvent mixtures (e.g., DCM/methanol or ethyl acetate/heptane) .
  • Temperature Gradients : Use slow evaporation at 4°C to promote crystal growth.
  • Additive Screening : Introduce co-crystallization agents (e.g., crown ethers) to stabilize lattice formation .

Q. What methodologies are recommended for assessing metabolic stability in preclinical studies?

Methodological Answer:

  • In Vitro Liver Microsomes : Incubate the compound with rat/human liver microsomes and monitor degradation via LC-MS .
  • CYP450 Inhibition Assays : Use fluorogenic substrates to identify metabolic pathways (e.g., CYP3A4/2D6 involvement) .
  • Half-Life Calculation : Apply kinetic modeling (e.g., one-compartment model) to estimate t₁/₂ .

Q. How to design impurity profiling studies for batch-to-batch consistency?

Methodological Answer:

  • Forced Degradation : Expose the compound to stress conditions (heat, light, pH extremes) and monitor degradation products via UPLC-QTOF .
  • Threshold Identification : Quantify impurities using ICH guidelines (e.g., ≤0.15% for unknown impurities) .
  • Synthetic Byproduct Tracking : Focus on common side products (e.g., unreacted piperidine intermediates) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。